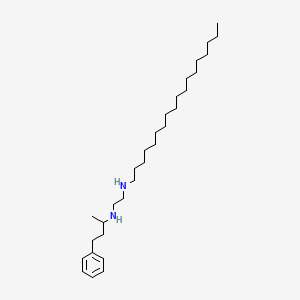
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is a chemical compound known for its unique structure and properties It consists of an octadecyl chain attached to an ethane-1,2-diamine backbone, with a 4-phenylbutan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of octadecylamine with 4-phenylbutan-2-one in the presence of a reducing agent. The reaction conditions often include:
Solvent: Anhydrous ethanol or methanol
Temperature: 60-80°C
Catalyst: Sodium borohydride or lithium aluminum hydride
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation techniques can also enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Formation of corresponding amides or carboxylic acids
Reduction: Formation of fully saturated amines
Substitution: Formation of N-alkyl or N-acyl derivatives
Scientific Research Applications
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial processes.
Mechanism of Action
The mechanism of action of N1-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine involves its interaction with biological membranes and proteins. The long octadecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and function. Additionally, the phenylbutan-2-yl group can interact with hydrophobic pockets in proteins, affecting their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- N~1~-Octadecyl-N~2~-(4-methylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-ethylbutan-2-yl)ethane-1,2-diamine
- N~1~-Octadecyl-N~2~-(4-isopropylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-Octadecyl-N~2~-(4-phenylbutan-2-yl)ethane-1,2-diamine is unique due to the presence of the phenyl group, which imparts distinct hydrophobic and aromatic properties. This makes it particularly effective in applications requiring strong interactions with hydrophobic environments or aromatic stacking interactions.
Properties
CAS No. |
627522-89-8 |
|---|---|
Molecular Formula |
C30H56N2 |
Molecular Weight |
444.8 g/mol |
IUPAC Name |
N-octadecyl-N'-(4-phenylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C30H56N2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26-31-27-28-32-29(2)24-25-30-22-19-18-20-23-30/h18-20,22-23,29,31-32H,3-17,21,24-28H2,1-2H3 |
InChI Key |
OFCDYOSPJWTJTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCNC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


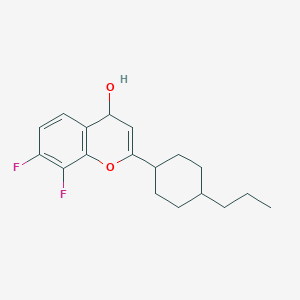
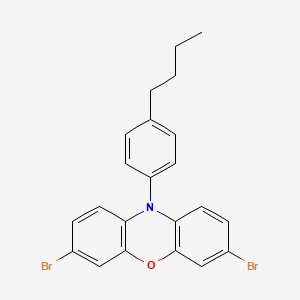
![9-(Dimethylamino)-3-methylpyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14223641.png)
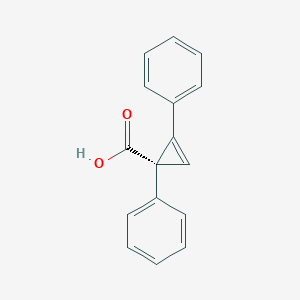
silane](/img/structure/B14223663.png)
![2-Methyl-n-[2-(1h-pyrazol-4-yl)-1h-indol-6-yl]propanamide](/img/structure/B14223664.png)
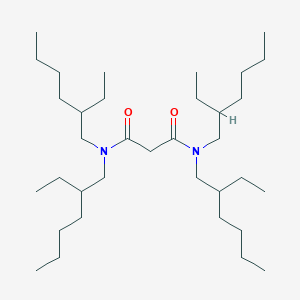
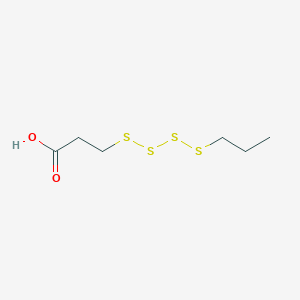
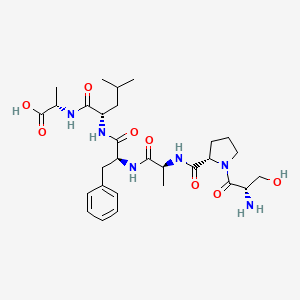
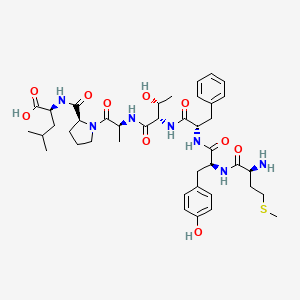

![N-[(1S)-1-Phenylethyl]pyridin-2-amine](/img/structure/B14223703.png)


